
(2E)-3-(3-ethoxy-4-isopropoxyphenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Corrosion Inhibition
A study investigated the corrosion inhibition of synthetic acrylamide derivatives, similar in structure to (2E)-3-(3-ethoxy-4-isopropoxyphenyl)acrylic acid, on copper in nitric acid solutions. These compounds were found effective as corrosion inhibitors, potentially due to their interaction with the copper surface, following chemical adsorption and Langmuir isotherm behavior (Abu-Rayyan et al., 2022).
2. Waste Water Treatment
Research on acrylic acid, a component of the compound , highlighted its role in waste water treatment. A study focused on recovering acrylic acid from industrial waste water via esterification, indicating its potential in environmental applications and waste water management (Ahmad, Kamaruzzaman & Chin, 2014).
3. Polymer Modification
Acrylic acid derivatives, closely related to the compound , have been used to modify polyacrylonitrile polymers, improving their flame retardance and thermal degradation properties. This application is significant in materials science, especially for developing fire-resistant materials (Joseph & Tretsiakova-McNally, 2012).
4. Medical Applications
A study on the modification of poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, related to the chemical structure of the compound , revealed applications in medical fields. These modified polymers exhibited enhanced antibacterial and antifungal activities, suggesting potential uses in healthcare and pharmaceuticals (Aly & El-Mohdy, 2015).
5. Drug Delivery Systems
Research on the copolymerization of acrylic acid derivatives has implications in drug delivery systems. A study demonstrated the use of these compounds in enhancing cell detachment from grafted surfaces, suggesting potential for developing responsive drug delivery systems (Ebara et al., 2003).
6. Energy Applications
Organic sensitizers, including derivatives of acrylic acid, have been engineered for solar cell applications. This development is crucial for renewable energy technologies, providing efficient conversion and enhanced photovoltaic performance (Kim et al., 2006).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-(3-ethoxy-4-propan-2-yloxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-17-13-9-11(6-8-14(15)16)5-7-12(13)18-10(2)3/h5-10H,4H2,1-3H3,(H,15,16)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPWDFCCBUVIIX-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC(=O)O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C(=O)O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2751791.png)
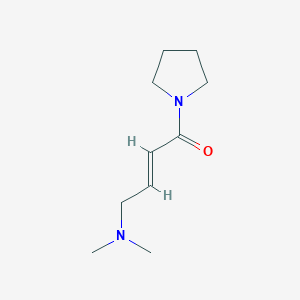
![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2751794.png)
![(Z)-4-(5-((2-((3-(1H-imidazol-1-yl)propyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2751796.png)
![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2751797.png)
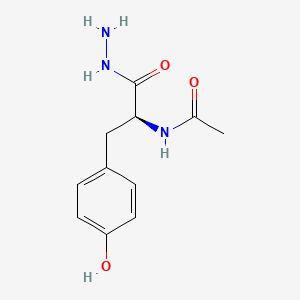
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2751799.png)
![2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}nicotinamide](/img/structure/B2751801.png)
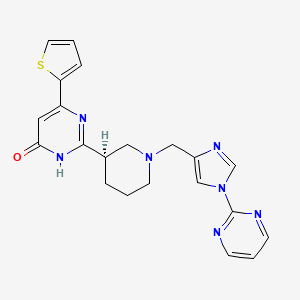
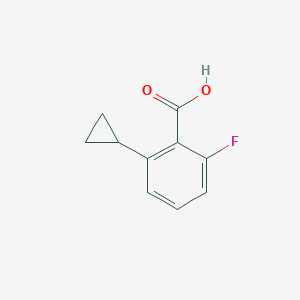
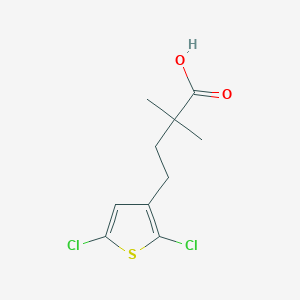
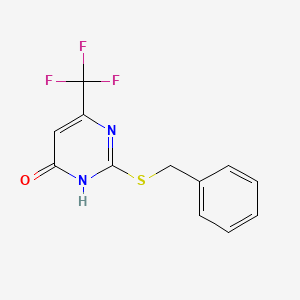
![[4-(Hexyloxy)phenyl]methanol](/img/structure/B2751808.png)